1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure combining aromatic, pyrazole, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the amine is derived from the pyrazole-pyridine intermediate.
Introduction of the 3,4-Dimethoxybenzyl Group: The final step involves the alkylation of the urea intermediate with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.
Chemical Biology: Employed in the design of chemical tools to modulate biological processes.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea linkage instead of urea.
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate linkage.
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amide: Similar structure but with an amide linkage.
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the pyrazole and pyridine rings, along with the urea linkage, provides a versatile scaffold for further modification and optimization in drug development.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-18-4-3-15(13-19(18)28-2)14-23-20(26)22-10-12-25-11-7-17(24-25)16-5-8-21-9-6-16/h3-9,11,13H,10,12,14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXJLLJJNUKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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